molecular formula C13H11N5O3 B13022596 3-(2-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

3-(2-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13022596
M. Wt: 285.26 g/mol
InChI Key: KJBIDEQPMBJRSL-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields such as chemistry, biology, and medicine due to their unique structural properties and reactivity .

Preparation Methods

The synthesis of 3-(2-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a multicomponent reaction involving high temperature for a short duration has been demonstrated to synthesize similar triazine derivatives . Industrial production methods often involve solid-phase synthesis or microwave-assisted reactions to enhance yield and efficiency .

Chemical Reactions Analysis

3-(2-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex structures.

Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

3-(2-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can be compared with other similar compounds, such as:

    1,3,5-Triazines: These compounds share a similar core structure but differ in their substituents and functional groups.

    Tetrazines: These compounds have an additional nitrogen atom in the ring, leading to different reactivity and applications.

    Pyrimidines: These compounds have a similar ring structure but differ in their nitrogen atom positions and substituents.

The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it suitable for various applications .

Properties

Molecular Formula

C13H11N5O3

Molecular Weight

285.26 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C13H11N5O3/c1-17-12(20)9-11(15-13(17)21)18(2)16-10(14-9)7-5-3-4-6-8(7)19/h3-6,19H,1-2H3

InChI Key

KJBIDEQPMBJRSL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=C3O)C

Origin of Product

United States

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